molecular formula C8H7N5O4S B5064356 3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide

3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide

Cat. No.: B5064356
M. Wt: 269.24 g/mol
InChI Key: YOSOVWBIYRLESO-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is unique and has uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles can be complex and varied. For instance, the nitration of 1,2,4-triazol-5-one in concentrated nitric acid leads to rapid formation of N-nitro-1,2,4-triazol-5-one .


Physical and Chemical Properties Analysis

1,2,4-Triazoles are thermally stable and exhibit acceptable densities . They also have unique structure and properties that make them useful in various fields .

Mechanism of Action

The mechanism of action of 1,2,4-triazoles often involves interactions with biological receptors through hydrogen-bonding and dipole interactions .

Safety and Hazards

While specific safety and hazard data for “3-nitro-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide” is not available, it’s important to note that many nitrogen-rich compounds, including 1,2,4-triazoles, can be explosive and should be handled with care .

Future Directions

The future research in this field could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name

3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O4S/c14-13(15)7-2-1-3-8(4-7)18(16,17)11-12-5-9-10-6-12/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSOVWBIYRLESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NN2C=NN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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